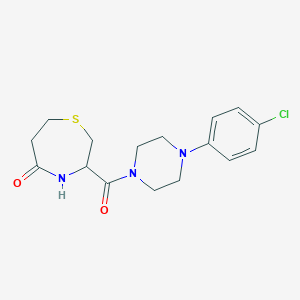
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle. It also contains a pyridin-3-yl group, which is a nitrogen-containing heterocycle. The presence of these functional groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and MS . X-ray crystallography can also be used to determine the 3D structure of the compound .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For instance, the hydroxyethyl group could potentially undergo reactions typical of alcohols, while the pyridin-3-yl group could participate in reactions typical of aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its structure. For instance, the presence of polar functional groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
- Researchers have explored the potential of this compound in cancer therapy. Its structural features, including the benzofuran and pyridine moieties, make it an interesting candidate for inhibiting cancer cell growth or metastasis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against specific cancer types .
- Benzofuran derivatives often display antimicrobial properties. Investigating the antimicrobial effects of this compound against bacteria, fungi, or other pathogens could provide valuable insights for drug development. Its oxalamide functional group may contribute to these activities .
- The benzofuran scaffold has been associated with neuroprotective properties. Researchers could explore whether this compound exhibits neuroprotection against oxidative stress, neuroinflammation, or neurodegenerative diseases. Its hydroxyethyl group might play a role in modulating neuronal function .
- Benzofuran derivatives have been investigated for their anti-inflammatory effects. This compound’s unique combination of functional groups could make it an interesting candidate for suppressing inflammatory pathways. In vitro and in vivo studies are necessary to validate this potential .
- The hydroxyethyl and pyridine groups suggest potential applications in drug delivery. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability or tissue-specific accumulation. Formulating it into nanoparticles or liposomes may be promising .
- Investigating the photophysical behavior of this compound could reveal its fluorescence properties, absorption spectra, and quantum yield. Such information is valuable for applications in sensors, imaging, or optoelectronic devices .
Anticancer Potential
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Drug Delivery Systems
Photophysical Properties
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-14(11-3-4-15-12(8-11)5-7-24-15)10-19-16(22)17(23)20-13-2-1-6-18-9-13/h1-4,6,8-9,14,21H,5,7,10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSJXPRORKTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
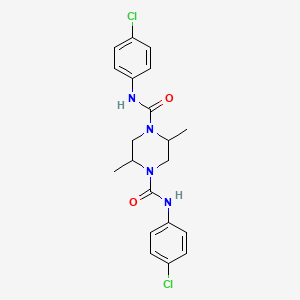
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
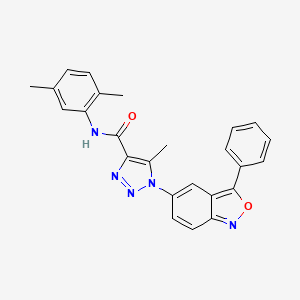
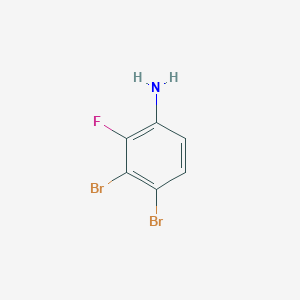
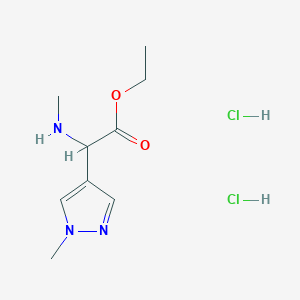

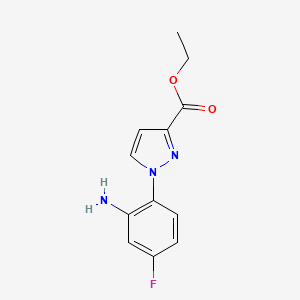
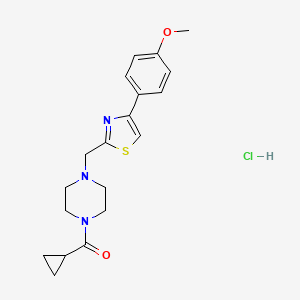

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
